An In-Depth Technical Guide to Glycyl-L-prolyl-p-nitroanilide Hydrochloride
An In-Depth Technical Guide to Glycyl-L-prolyl-p-nitroanilide Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Glycyl-L-prolyl-p-nitroanilide hydrochloride. It aims to provide not only procedural details but also the underlying scientific principles to empower effective experimental design and data interpretation.
Core Compound Identification and Properties
Glycyl-L-prolyl-p-nitroanilide hydrochloride is a synthetic dipeptide derivative crucial for enzymatic studies. Its primary utility lies in its role as a chromogenic substrate, enabling colorimetric measurement of specific enzyme activity.
CAS Number: 103213-34-9[1]
This identifier is the universally recognized standard for this specific chemical substance, ensuring unambiguous identification in procurement, safety data sheets, and publications.
Physicochemical Characteristics
A thorough understanding of the substrate's properties is fundamental to designing robust and reproducible assays. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 103213-34-9 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₄O₄ · HCl | [1] |
| Molecular Weight | 328.75 g/mol | [2] |
| Synonyms | GP-pNA, Gly-Pro p-nitroanilide hydrochloride | [1][2][3] |
| Appearance | A light yellow to yellow crystalline solid/powder | [4] |
| Purity | Typically ≥99% (HPLC) | [2] |
| Storage Temperature | -20°C | [2] |
Solubility Profile
The choice of solvent is critical for preparing stock solutions and ensuring the substrate's availability to the enzyme in an aqueous assay environment. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.
| Solvent | Solubility | Notes | Source(s) |
| Water | 50 mg/mL | Forms a clear, faintly yellow to yellow solution. | [2] |
| 1 M HCl | 50 mg/mL | Highly soluble due to the common ion effect. | [5] |
| DMF | 30-50 mg/mL | Often used for creating concentrated stock solutions. | [4] |
| DMSO | 30 mg/mL (or higher) | Another common solvent for stock solutions. | [4] |
| PBS (pH 7.2) | 10 mg/mL | Represents solubility in a typical biological buffer. | [1][4] |
Insight: While organic solvents like DMSO can dissolve the compound at high concentrations, it is crucial to minimize the final concentration of the organic solvent in the enzymatic assay (typically <1% v/v), as it can affect enzyme structure and activity. Preparing a concentrated stock in water or a mild acidic buffer is often the preferred starting point.
Principle of Application: The Chromogenic Substrate for DPP-IV
The scientific value of Glycyl-L-prolyl-p-nitroanilide hydrochloride stems from its specific interaction with the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26.[6]
The Role of DPP-IV in Physiology
DPP-IV is a serine exopeptidase that plays a pivotal role in glucose homeostasis. It selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position.[6] Its most significant substrates are the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][7] By inactivating these hormones, DPP-IV attenuates insulin secretion.[7][8] Consequently, inhibitors of DPP-IV have emerged as a major class of therapeutic agents for managing type 2 diabetes.[1][7]
Mechanism of Action
The utility of Glycyl-L-prolyl-p-nitroanilide hydrochloride is based on a straightforward enzymatic reaction that produces a quantifiable color change.
-
Enzyme Recognition: The Glycyl-L-proline sequence mimics the natural substrate recognition site of DPP-IV.
-
Hydrolysis: DPP-IV catalyzes the hydrolysis of the peptide bond between the proline residue and the p-nitroanilide (pNA) moiety.
-
Chromophore Release: This cleavage releases the p-nitroanilide molecule, which is a yellow chromophore.[1]
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Colorimetric Detection: The concentration of the released p-nitroanilide is directly proportional to the DPP-IV enzyme activity. This can be measured by monitoring the increase in absorbance at a wavelength of 405 nm.[1][9]
Caption: Standard workflow for a DPP-IV inhibitor screening assay.
Detailed Step-by-Step Protocol
This protocol is optimized for a 96-well microplate format, but can be scaled as needed. The optimal pH for DPP-IV activity is between 7.4 and 8.7. Materials:
-
Glycyl-L-prolyl-p-nitroanilide hydrochloride (Substrate)
-
Recombinant human or porcine DPP-IV enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 37°C * Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well clear flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 8.0 at 37°C.
-
Substrate Stock Solution: Prepare a 1-2 mM stock solution of Gly-Pro-pNA in the Assay Buffer. [7]For example, dissolve 6.57 mg in 10 mL of buffer for a 2 mM solution. Protect from light.
-
Enzyme Working Solution: Dilute the DPP-IV enzyme stock in cold Assay Buffer to a concentration that yields a linear rate of reaction for the duration of the assay. This must be determined empirically but is often in the range of 0.04 - 0.08 units/mL. * Test Compound/Inhibitor Plates: Prepare serial dilutions of your test compounds and the positive control inhibitor at concentrations 2-10 times the desired final assay concentration.
-
-
Assay Plate Setup (Final Volume e.g., 200 µL):
-
Blank Wells (No Enzyme): Add 100 µL of Assay Buffer and 50 µL of Substrate Solution.
-
Control Wells (100% Activity): Add 50 µL of Assay Buffer (or solvent vehicle) and 50 µL of Substrate Solution.
-
Test Compound Wells: Add 50 µL of your diluted test compound and 50 µL of Substrate Solution.
-
Positive Control Wells: Add 50 µL of your diluted positive control inhibitor and 50 µL of Substrate Solution.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzyme before the substrate is added. [7]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 100 µL of the pre-warmed Enzyme Working Solution to all wells except the "Blank" wells. For the blank wells, add 100 µL of Assay Buffer.
-
Mix the plate immediately.
-
-
Kinetic or Endpoint Reading:
-
Endpoint: Incubate the plate at 37°C for a fixed period (e.g., 15-60 minutes), ensuring the reaction in the control wells remains within the linear range. Stop the reaction if necessary (e.g., with 1 M sodium acetate solution) and read the absorbance at 405 nm. [7] * Kinetic: Immediately place the plate in a pre-heated (37°C) microplate reader and take absorbance readings at 405 nm every 1-2 minutes for 15-60 minutes. [9]The kinetic method is often superior as it provides the reaction rate (V₀).
-
Data Analysis and Interpretation
The trustworthiness of the results depends on correct data analysis.
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = [ 1 - (Rate of Sample / Rate of Control) ] x 100
-
"Rate of Sample" is the reaction rate (or final absorbance) in the presence of the test compound.
-
"Rate of Control" is the reaction rate (or final absorbance) in the absence of any inhibitor.
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce DPP-IV activity by 50%. [10]
Synthesis, Handling, and Storage
-
Synthesis: The synthesis of Glycyl-L-prolyl-p-nitroanilide hydrochloride generally involves standard peptide coupling chemistry. A common conceptual pathway would be the coupling of a protected Gly-Pro dipeptide (e.g., Boc-Gly-Pro-OH) with p-nitroaniline, followed by the deprotection of the N-terminal protecting group (e.g., Boc group) and subsequent formation of the hydrochloride salt. This ensures a high-purity final product suitable for sensitive enzymatic assays.
-
Handling and Safety:
-
The compound is classified as a combustible solid. * The released product, p-nitroaniline, is toxic if swallowed, inhaled, or in contact with skin and may cause organ damage through prolonged exposure. [11] * Always handle the compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, eye shields, and a dust mask (e.g., N95).
-
-
Storage and Stability:
-
For long-term stability, the solid compound must be stored at -20°C. * Stock solutions may be stable for short periods, but it is best practice to prepare them fresh or aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the substrate in aqueous solution can be a limitation, as some hydrolysis may occur in the absence of the enzyme. [9]
-
Conclusion
Glycyl-L-prolyl-p-nitroanilide hydrochloride, identified by CAS Number 103213-34-9 , is an indispensable tool in metabolic research and drug discovery. Its reliability as a chromogenic substrate for DPP-IV provides a simple, robust, and cost-effective method for quantifying enzyme activity and screening for novel therapeutic inhibitors. By understanding its chemical properties and the principles behind its application, researchers can confidently design and execute high-quality assays that yield trustworthy and reproducible results, ultimately accelerating the development of new treatments for type 2 diabetes and other metabolic disorders.
References
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Krackeler Scientific, Inc. (n.d.). Gly-Pro p-nitroanilide hydrochloride. Retrieved from [Link]
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LabSolutions. (n.d.). Gly-Pro p-nitroanilide hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Retrieved from [Link]
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LookChem. (n.d.). Cas 704-15-4, GLYCYL-L-PROLINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3013625, Glycyl-L-proline. Retrieved from [Link]
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Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(6), 1773-1779. Retrieved from [Link]
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Pan, S. M., et al. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Fluorescence, 31(5), 1369–1376. Retrieved from [Link]
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Li, Y., et al. (2024). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. Food Chemistry, 437, 137854. Retrieved from [Link]
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ClinicalTrials.gov. (2020). Dipeptidyl Peptidase-4 Inhibitor (DPP4i) for the Control of Hyperglycemia in Patients With COVID-19. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2021). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]
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Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(24), 4529. Retrieved from [Link]
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Cummins, P. M. (2007). Stability and Kinetic Studies on Recombinant Human Pyroglutamyl Peptidase I and a Single-Site Variant, Y147F. DORAS, DCU Research Repository. Retrieved from [Link]
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Wang, T., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Analytical Biochemistry, 627, 114264. Retrieved from [Link]
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Hasan, M. M., et al. (2021). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. Molecules, 26(11), 3149. Retrieved from [Link]
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